molecular formula C8H8O2 B1293496 2-Hydroxy-4-methylbenzaldehyde CAS No. 698-27-1

2-Hydroxy-4-methylbenzaldehyde

Cat. No. B1293496
CAS RN: 698-27-1
M. Wt: 136.15 g/mol
InChI Key: JODRRPJMQDFCBJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylbenzaldehyde is a compound that is part of the methylbenzaldehyde family, which are known to be useful precursors for various chemicals such as phthalic anhydride and terephthalic acid. These compounds can be formed through reactions such as sequential aldol condensations and dehydrocyclization during ethanol upgrading reactions on specific catalysts . Additionally, 2-Hydroxy-4-methylbenzaldehyde is related to compounds that function as alarm and sex pheromones in astigmatid mites, indicating its potential application in chemical ecology .

Synthesis Analysis

The synthesis of substituted benzaldehydes, which are structurally related to 2-Hydroxy-4-methylbenzaldehyde, can involve a palladium-catalyzed ortho-bromination as a key step, followed by a rapid deprotection to afford the desired product . Another approach to synthesizing methylbenzaldehydes is through self-terminated cascade reactions from ethanol, which involve aldol condensations and rapid cyclization reactions . Additionally, a convenient synthesis of 2-Hydroxy-6-methylbenzaldehyde, a compound with similar structural features, has been established through a four-step process starting from m-cresol .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Hydroxy-4-methylbenzaldehyde has been studied using various methods. For instance, N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine, a compound with a similar hydroxy and methyl substitution pattern, has been analyzed by X-ray crystallography and semi-empirical quantum mechanical methods, revealing non-planar structures and intramolecular hydrogen bonding .

Chemical Reactions Analysis

2-Hydroxy-4-methylbenzaldehyde can be expected to participate in various chemical reactions due to the presence of reactive functional groups. For example, N-2-Hydroxybenzaldehyde acylhydrazone-Fe(III) complexes have been synthesized and shown to undergo efficient and selective N-methylation without concurrent O-methylation side reactions . Similarly, thiosemicarbazone complexes of 2-hydroxybenzaldehyde have been synthesized and characterized, demonstrating interesting sorption and magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-4-methylbenzaldehyde can be inferred from related compounds. For instance, the gas-liquid chromatographic analysis of chlorinated 4-hydroxybenzaldehydes has provided insights into the retention behavior of such compounds, which is influenced by the position and number of substituents . The thermal stability of oligo-4-hydroxybenzaldehyde, a polymer derived from 4-hydroxybenzaldehyde, has been characterized, indicating resistance to thermo-oxidative decomposition . These studies suggest that the physical and chemical properties of 2-Hydroxy-4-methylbenzaldehyde would be influenced by its functional groups and substitution pattern.

Scientific Research Applications

Synthesis of Liquid Crystals

  • Application : 2-Hydroxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of liquid crystals .
  • Method of Application : While the exact procedures can vary, the compound is typically used in a chemical reaction to produce the liquid crystal material. The solubility of the compound in oil can be leveraged in these procedures .
  • Results : The outcomes of these procedures are liquid crystal materials, which have a wide range of applications in displays, thermometers, and other technologies .

Pharmaceutical Intermediate

  • Application : 2-Hydroxy-4-methylbenzaldehyde is also used as a pharmaceutical intermediate .
  • Method of Application : The compound can be used in the synthesis of various pharmaceutical products. The exact procedures and technical parameters would depend on the specific drug being synthesized .
  • Results : The results of these procedures are various pharmaceutical products. The exact outcomes would depend on the specific drug being synthesized .

Additive in Cigarettes

  • Application : 2-Hydroxy-4-methylbenzaldehyde is used as an additive in cigarettes .
  • Method of Application : The compound is added to the tobacco during the manufacturing process to enhance the flavor .
  • Results : The addition of this compound can affect the flavor profile of the cigarette .

Flavor Ingredient

  • Application : 2-Hydroxy-4-methylbenzaldehyde is used as a flavor ingredient in various food products .
  • Method of Application : The compound is added to food products during the manufacturing process to enhance the flavor . The exact procedures and technical parameters would depend on the specific food product being manufactured .
  • Results : The addition of this compound can enhance the flavor of the food product .

Additive in Baked Goods

  • Application : 2-Hydroxy-4-methylbenzaldehyde is used as a flavor additive in baked goods .
  • Method of Application : The compound is added to the dough during the baking process to enhance the flavor . The exact procedures and technical parameters would depend on the specific baked good being produced .
  • Results : The addition of this compound can enhance the flavor of the baked good .

Additive in Dairy Products

  • Application : 2-Hydroxy-4-methylbenzaldehyde is used as a flavor additive in dairy products .
  • Method of Application : The compound is added to the dairy product during the manufacturing process to enhance the flavor . The exact procedures and technical parameters would depend on the specific dairy product being produced .
  • Results : The addition of this compound can enhance the flavor of the dairy product .

Safety And Hazards

2-Hydroxy-4-methylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is also classified as a reproductive toxin . It is combustible and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-hydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODRRPJMQDFCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074407
Record name Benzaldehyde, 2-hydroxy-4-methyl-
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless to light straw crystals with a strong, bitter-almond, phenolic odour
Record name 2-Hydroxy-4-methylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032603
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Hydroxy-4-methyl benzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

760.00 to 223.00 °C. @ 760.00 mm Hg
Record name 2-Hydroxy-4-methylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032603
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Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
Record name 2-Hydroxy-4-methylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032603
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Hydroxy-4-methyl benzaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/873/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Hydroxy-4-methylbenzaldehyde

CAS RN

698-27-1
Record name 2-Hydroxy-4-methylbenzaldehyde
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Record name 2-Hydroxy-4-methylbenzaldehyde
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Record name Benzaldehyde, 2-hydroxy-4-methyl-
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Record name Benzaldehyde, 2-hydroxy-4-methyl-
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Record name 4-methylsalicylaldehyde
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Record name 2-HYDROXY-4-METHYLBENZALDEHYDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0S26G61J
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Record name 2-Hydroxy-4-methylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

60 - 61 °C
Record name 2-Hydroxy-4-methylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-methyl-phenol (1 g, 9.2 mmol) in toluene (5 ml) at room temperature under nitrogen was added SnCl4 (241 mg, 0.92 mmol) and tri-nbutylamine (0.6 ml, 2.77 mmol). After 20 min, paraformaldehyde (611 mg, 20.3 mmol) was added and the whole stirred at 100° C. for 16 h. The reaction mixture was diluted with water (20 ml) and acidified with 2N HCl to pH2. The solution was extracted with ether (25 ml), washed with brine (20 ml), dried (MgSO4) filtered and evaporated to a brown oil. This oil was purified by column chromatography using 5% EtOAc in pentane as eluant to provide the title product (319 mg, 25%); 1HNMR (400 MHz, CDCl3) δ: 2.3 (s, 3H), 6.75 (m, 2H), 7.35 (d, 1H), 9.75 (s, 1H), 11.00 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
25%

Synthesis routes and methods II

Procedure details

A 1M solution of ethylmagnesium bromide in tetrahydrofuran (100 ml) was cooled to 15° C., and a solution of 10.81 g (0.100 mole) of m-cresol was added during a 45 minute period while the temperature was held at 15° C. Upon completion of the addition, the mixture was stirred at room temperature for 30 minutes, and then a mixture of 7.5 g (0.25 mole) of paraformaldehyde and 17.92 g (0.100 mole) of hexamethylphosphoramide in 200 mL of toluene was added in one portion. The resulting solution was heated at 80° C. for approximately seventeen hours, after which the solvent was evaporated under reduced pressure, leaving a yellow residue. This residue was dissolved in diethyl ether, and this solution was extracted with 50 mL of hydrochloric acid and 100 mL of water. The organic phase was separated, washed with water, and dried over anhydrous magnesium sulfate. After filtration the solution was evaporated under reduced pressure, leaving an orange solid as a residue. This solid was placed on a silica gel column and eluted with methylene chloride/petroleum ether (50/50). Evaporation of the solvents yielded 6.30 g of 4-methylsalicylaldehyde as a yellow solid, m.p. 51°-53° C. The NMR and IR spectra were consistent with the proposed structure.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
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Reaction Step One
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10.81 g
Type
reactant
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Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
17.92 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
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Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of toluene (200 ml) containing cresol (108 g) under a nitrogen atmosphere was added tin tetrachloride (26 g) and tri-N-butylamine (54 g). This mixture was stirred at room temperature for 20 minutes and 66 g of paraformaldehyde added. This solution was then heated at 100° C. for 8 hours. After cooling to room temperature, the reaction mixture was added to water (500 ml) acidified to pH 2 with hydrochloric acid (2N) and extracted with ether, washed with brine, dried (MgSO4) and evaporated to give 2-hydroxy-4-methylbenzaldehyde, m.p.--60°-61° C.
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
tri-N-butylamine
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
108 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A solution of ethyl bromide (13.8 ml) in THF (100 ml) was added dropwise, under nitrogen to a stirred mixture of magnesium turnings (4.44 g) in dry THF (50 ml). After complete Grignard formation a solution of m-cresol (20 g) in THF (100 ml) was added dropwise. The resulting suspension was stirred for 15 mins before a solution of 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2-one (23.7 g) in dry toluene (300 ml) was added dropwise followed by paraformaldehyde (13.85 g). The resulting suspension was heated at reflux overnight. After cooling the suspension was treated with 10% HCl (200 ml) and filtered before separating the organic phase. The organic extracts were washed with water (4×100 ml), dried and evaporated to a yellow crystalline solid (11 g). Low temperature crystallisation from ether gave the title compound as a white crystalline solid (5.31 g). A second crop (0.695 g) was also obtained.
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
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Reaction Step Three
Name
Quantity
100 mL
Type
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13.85 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methylbenzaldehyde
Reactant of Route 2
2-Hydroxy-4-methylbenzaldehyde
Reactant of Route 3
2-Hydroxy-4-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-methylbenzaldehyde

Citations

For This Compound
202
Citations
R Thangam, S Gokul, M Sathuvan, V Suresh… - Biocatalysis and …, 2019 - Elsevier
… 2-Hydroxy 4-methylbenzaldehyde … Steps in the isolation of aroma rich compound 2-hydroxy 4-methylbenzaldehyde (2H4MB) from roots of Decalepis arayalpathra. …
Number of citations: 10 www.sciencedirect.com
ZS Jin, X Liu, E Liu, F Jian, T Liang - Zeitschrift für Kristallographie …, 2022 - degruyter.com
… 2-Hydroxy-4-methylbenzaldehyde (2.72 g, 0.02 mol) was placed in 20 ml ethanol at room temperature, added into hydrazine hydrate (0.5 g, 0.01 mol) solution containing 10 ml ethanol, …
Number of citations: 0 www.degruyter.com
S Noguchi, N Mori, Y Kuwahara… - Bioscience, biotechnology …, 1997 - Taylor & Francis
… with n-butyllithium (n-BuLi) and subsequent quenching with dimethylformamide; however, the reaction also tended to give undesirable 2-hydroxy-4-methylbenzaldehyde as the major …
Number of citations: 7 www.tandfonline.com
HH Park, SC Ko, KN Kim, SJ Heo… - 한국수산과학회양식분과 …, 2016 - dbpia.co.kr
G The aim of the present study was to investigate the effects of 5-bromo-2-hydroxy-4-methylbenzaldehyde (BHMB) on inflammatory responses to lipopolysaccharide (LPS) in RAW …
Number of citations: 2 www.dbpia.co.kr
S NAKAJIMA, Y KOIKE, S KATO - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
SHOICHI NAKAJIMA, YOSHIKO KOIKE and SHIGEKO KATO Hoshi College of Pharmacy3)(Received September 13, 1971) Methylanhydroitaconitin was synthesized from 4-(2-methoxy-…
Number of citations: 3 www.jstage.jst.go.jp
M Jumaah, HC Kwong, M Khairuddean - … Section E: Crystallographic …, 2019 - scripts.iucr.org
… A solution of trimethoxyacetophenone (2 mmol) in 20 mL MeOH, LiOH (2.4 mmol) and 2-hydroxy-4-methylbenzaldehyde (1.6 mmol) was stirred at 368 K and the reaction progress was …
Number of citations: 1 scripts.iucr.org
M Deguchi, Y Matsuno, K Morishige - Bunseki Kagaku(Chem. Anal.), 1985
Number of citations: 0
A Mondino - Unpublished report submitted by EFFA to FLAVIS …, 1982
Number of citations: 5
A Mondino - Unpublished report to the Flavor and Extract …, 1982
Number of citations: 1
S Sreekumar, S Seeni - Plant Cell Tissue & Org Cult
Number of citations: 2

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